1,3-Dioxolane-2-propanal, 2-ethenyl-
Description
1,3-Dioxolane-2-propanal, 2-ethenyl- (CAS: 88057-22-1) is a cyclic ether derivative featuring a 1,3-dioxolane core substituted with a propanal group and an ethenyl (vinyl) moiety at the 2-position. The dioxolane ring (C₃H₄O₂) confers stability and polarity, while the ethenyl group introduces unsaturated character, influencing its reactivity and electronic properties . Such compounds are often explored for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic profiles and stability under varying conditions .
Properties
CAS No. |
158355-63-6 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.181 |
IUPAC Name |
3-(2-ethenyl-1,3-dioxolan-2-yl)propanal |
InChI |
InChI=1S/C8H12O3/c1-2-8(4-3-5-9)10-6-7-11-8/h2,5H,1,3-4,6-7H2 |
InChI Key |
FUXVJALBKCMPLS-UHFFFAOYSA-N |
SMILES |
C=CC1(OCCO1)CCC=O |
Synonyms |
1,3-Dioxolane-2-propanal, 2-ethenyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-Dioxolane-2-propanal, 2-ethenyl- with structurally related dioxolane derivatives:
Key Structural and Functional Differences:
- Reactivity : Unsaturated derivatives (e.g., 2-propenyl-, 2-ethenyl-) are more electrophilic, facilitating participation in cycloaddition or polymerization reactions .
- Biological Activity : Evidence from 5-nitroimidazole derivatives suggests that conjugated systems (e.g., ethenyl bridges) enhance antimicrobial efficacy and overcome drug resistance, likely due to improved redox activation .
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